N-(4-methoxybenzyl)-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
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Overview
Description
N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a complex organic compound that features a unique combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the naphthalen-1-yl group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the naphthalen-1-yl moiety to the pyrazolo[1,5-a]pyrazine core.
Attachment of the sulfanyl group: This can be done via a thiolation reaction, where a thiol group is introduced to the molecule.
Formation of the acetamide linkage: This step involves the reaction of an amine with an acyl chloride or anhydride to form the acetamide bond.
Introduction of the 4-methoxyphenylmethyl group: This final step can be achieved through a reductive amination reaction, where the 4-methoxybenzaldehyde is reacted with the amine in the presence of a reducing agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Pharmacology: It can be used in the study of drug-receptor interactions and the development of new pharmacological agents.
Materials Science: Due to its unique structural features, this compound can be investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Biology: It can be used as a tool compound in biological studies to understand the role of specific molecular pathways.
Mechanism of Action
The mechanism of action of N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide would depend on its specific molecular targets. Potential mechanisms include:
Inhibition of Enzymes: The compound may act as an inhibitor of specific enzymes, thereby modulating biochemical pathways.
Receptor Binding: It may bind to specific receptors, altering cellular signaling pathways.
Interaction with DNA/RNA: The compound could interact with nucleic acids, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: shares structural similarities with other pyrazolo[1,5-a]pyrazine derivatives and naphthalene-containing compounds.
N-[(4-Methoxyphenyl)methyl]-2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide: is unique due to the presence of both the pyrazolo[1,5-a]pyrazine core and the naphthalen-1-yl group, which confer distinct chemical and biological properties.
Uniqueness
- The combination of the pyrazolo[1,5-a]pyrazine core with the naphthalen-1-yl group and the sulfanyl acetamide linkage makes this compound unique in terms of its structural complexity and potential for diverse applications.
Properties
Molecular Formula |
C26H22N4O2S |
---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-2-(2-naphthalen-1-ylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide |
InChI |
InChI=1S/C26H22N4O2S/c1-32-20-11-9-18(10-12-20)16-28-25(31)17-33-26-24-15-23(29-30(24)14-13-27-26)22-8-4-6-19-5-2-3-7-21(19)22/h2-15H,16-17H2,1H3,(H,28,31) |
InChI Key |
JIJWKTOGHPUECA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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